An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-diiodobenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-3,5-diiodobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3,5-diiodobenzoic acid, a compound of interest in various scientific domains. This document collates available data, presents detailed experimental protocols for property determination, and includes a logical workflow for its characterization.
Core Physicochemical Properties
4-Amino-3,5-diiodobenzoic acid is a halogenated aromatic amino acid. Its structure, featuring an amino group, a carboxylic acid group, and two iodine atoms on the benzene ring, dictates its chemical and physical behavior. The presence of iodine atoms significantly increases its molecular weight and density compared to its non-iodinated counterpart.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 4-Amino-3,5-diiodobenzoic acid. It is important to note that some of these values are calculated and may differ slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₇H₅I₂NO₂ | [1][2] |
| Molecular Weight | 388.93 g/mol | [1][2] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | >300 °C (decomposes) | [1] |
| Boiling Point | 448.7 °C at 760 mmHg (Predicted) | [1] |
| Density | 2.621 g/cm³ (Predicted) | [1] |
| logP (Octanol-Water Partition Coefficient) | 2.757 (Calculated) | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Solubility Profile
The solubility of 4-Amino-3,5-diiodobenzoic acid is influenced by several factors:
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Polarity: The presence of both a polar amino (-NH₂) group and a polar carboxylic acid (-COOH) group suggests solubility in polar solvents.
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Hydrogen Bonding: The amino and carboxylic acid groups can participate in hydrogen bonding with protic solvents like water and alcohols, which generally enhances solubility.
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Hydrophobicity: The two bulky iodine atoms and the benzene ring contribute to the molecule's hydrophobic character, which can limit its solubility in water and favor solubility in less polar organic solvents.
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pH: As an amphoteric molecule, its solubility in aqueous solutions is expected to be pH-dependent. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which should increase water solubility compared to its isoelectric point.
Qualitatively, 4-Amino-3,5-diiodobenzoic acid is expected to have:
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Good solubility in polar aprotic solvents like DMSO and DMF.[1]
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Moderate to low solubility in polar protic solvents like water and ethanol.
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Poor solubility in nonpolar solvents such as hexane.
Experimental Protocols
This section details standardized methodologies for determining key physicochemical properties of aromatic compounds like 4-Amino-3,5-diiodobenzoic acid.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
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Sample Preparation: A small amount of the dry, crystalline 4-Amino-3,5-diiodobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Measurement:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady rate of approximately 10-20 °C per minute for a preliminary, rapid determination.
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For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.
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Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
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Preparation: An excess amount of solid 4-Amino-3,5-diiodobenzoic acid is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed, thermostatted vessel.
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Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A sample of the clear, saturated supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).
LogP (Octanol-Water Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.
Methodology (Shake-Flask Method):
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Solvent Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.
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Partitioning: A known amount of 4-Amino-3,5-diiodobenzoic acid is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
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Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.
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Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound such as 4-Amino-3,5-diiodobenzoic acid.
Biological Activity and Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of 4-Amino-3,5-diiodobenzoic acid. As an aromatic amino acid derivative, it could potentially interact with pathways involving amino acid transport or metabolism. However, without specific experimental evidence, any discussion on its role in signaling would be speculative. Further research is required to elucidate the biological functions of this compound.
